molecular formula C12H16ClN3O B3283610 2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one CAS No. 770699-74-6

2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one

Cat. No. B3283610
CAS RN: 770699-74-6
M. Wt: 253.73 g/mol
InChI Key: TZTUJDIMXLUCTG-UHFFFAOYSA-N
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Description

“2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one” is a chemical compound with a molecular weight of 326.65 . It is also known as “2-amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride” and is used in scientific research and as a synthetic intermediate .


Synthesis Analysis

The synthesis of similar compounds involves the chloroacetylation of 2-amino-5-chlorobenzophenone, which is then reacted with substituted phenylpiperazine . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is “1S/C12H16ClN3O.2ClH/c13-10-2-1-3-11(8-10)15-4-6-16(7-5-15)12(17)9-14;;/h1-3,8H,4-7,9,14H2;2*1H” and the InChI key is "GJWMZWVVMMVZDO-UHFFFAOYSA-N" .


Chemical Reactions Analysis

The nature of substituents on the phenyl ring tethered to the piperazine seems to exert a fundamental influence on the allosteric enhancer activity . The compounds bearing a piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized to study their biological activity .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 326.65 .

Scientific Research Applications

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Dopamine plays a critical role in the central and peripheral nervous systems, influencing various physiological and neurological processes. Research into 2-Amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one, and related compounds, has shown significant applications in treating neuropsychiatric disorders. These compounds, acting as antagonists or partial agonists of D2 receptors, offer therapeutic potential for schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationship studies highlight the importance of specific moieties for high D2 receptor affinity, suggesting the critical role of such compounds in developing treatments for dopamine-related pathologies (Jůza et al., 2022).

Piperazine Derivatives in Therapeutic Development

Piperazine, a core structure in this compound, is central to the design of a broad range of therapeutic agents. Its versatility in medicinal chemistry has been documented, with derivatives showing efficacy as antipsychotics, antidepressants, anticancer, and antiviral agents. The modification of the piperazine nucleus can significantly influence the pharmacological profile of these molecules, demonstrating the compound's utility in drug discovery for various diseases. This insight into piperazine's pharmacological flexibility underscores its value in developing novel therapeutics (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

The anti-mycobacterial potential of piperazine-based molecules, including structures related to this compound, has been explored, revealing significant activity against Mycobacterium tuberculosis. These compounds, particularly those with piperazine as a core building block, have shown efficacy against both drug-susceptible and drug-resistant strains of tuberculosis. This research provides a foundation for developing new anti-TB agents that could address the growing challenge of resistance to current therapies (Girase et al., 2020).

Safety and Hazards

The safety data for this compound indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautions should be taken to avoid these exposures .

properties

IUPAC Name

2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-10-1-3-11(4-2-10)15-5-7-16(8-6-15)12(17)9-14/h1-4H,5-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTUJDIMXLUCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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